molecular formula C27H28N4O3S3 B460177 ethyl 2-[[2-[(3-cyano-6-methyl-4-thiophen-2-yl-7,8-dihydro-5H-1,6-naphthyridin-2-yl)sulfanyl]acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate CAS No. 445383-33-5

ethyl 2-[[2-[(3-cyano-6-methyl-4-thiophen-2-yl-7,8-dihydro-5H-1,6-naphthyridin-2-yl)sulfanyl]acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate

Cat. No.: B460177
CAS No.: 445383-33-5
M. Wt: 552.7g/mol
InChI Key: GLBIRVVZGXTCIJ-UHFFFAOYSA-N
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Description

The compound “ethyl 2-[[2-[(3-cyano-6-methyl-4-thiophen-2-yl-7,8-dihydro-5H-1,6-naphthyridin-2-yl)sulfanyl]acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate” is a structurally complex molecule featuring multiple heterocyclic systems. Its core comprises a 1,6-naphthyridine ring (partially saturated at positions 7 and 8), a tetrahydro-1-benzothiophene moiety, and a thiophene substituent. Key functional groups include a cyano group (-CN), ester group (-COOEt), and a sulfanylacetyl linkage (-S-CH₂-C(O)-NH-).

Properties

IUPAC Name

ethyl 2-[[2-[(3-cyano-6-methyl-4-thiophen-2-yl-7,8-dihydro-5H-1,6-naphthyridin-2-yl)sulfanyl]acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H28N4O3S3/c1-3-34-27(33)24-16-7-4-5-8-20(16)37-26(24)30-22(32)15-36-25-17(13-28)23(21-9-6-12-35-21)18-14-31(2)11-10-19(18)29-25/h6,9,12H,3-5,7-8,10-11,14-15H2,1-2H3,(H,30,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLBIRVVZGXTCIJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCC2)NC(=O)CSC3=NC4=C(CN(CC4)C)C(=C3C#N)C5=CC=CS5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H28N4O3S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

552.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 2-[[2-[(3-cyano-6-methyl-4-thiophen-2-yl-7,8-dihydro-5H-1,6-naphthyridin-2-yl)sulfanyl]acetyl]amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate is a complex organic compound with significant potential in pharmacological applications. Its intricate structure suggests a diverse range of biological activities. This article explores its biological activity based on available research findings.

The compound has the following chemical properties:

PropertyValue
Molecular Weight552.74 g/mol
Molecular FormulaC27H28N4O3S3
LogP4.9938
LogD2.8906
LogSw-4.5463
Hydrogen Bond Acceptors9
Hydrogen Bond Donors1

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in critical physiological processes. The presence of a thiophene ring and various functional groups enhances its ability to interact with biological macromolecules.

G Protein-Coupled Receptors (GPCRs)

Research indicates that compounds with similar structures exhibit significant interactions with GPCRs, which play crucial roles in signal transduction and cellular communication. These interactions can lead to alterations in intracellular signaling pathways, affecting various physiological responses such as inflammation and pain perception .

Antimicrobial Activity

A study examined the antimicrobial properties of related compounds and reported varying degrees of effectiveness against both bacterial and fungal strains. The Minimum Inhibitory Concentration (MIC) values were determined for several derivatives, suggesting that modifications in structure could enhance efficacy against specific pathogens .

Antioxidant Activity

Compounds similar to this compound have shown promising antioxidant activity. This property is essential for mitigating oxidative stress-related diseases and could be a significant area for further exploration .

Case Studies

  • Case Study on Antimicrobial Efficacy : A derivative of the compound was tested against a panel of pathogens including Staphylococcus aureus and Candida albicans. Results indicated that the compound exhibited a notable reduction in microbial growth at specific concentrations, suggesting its potential as an antimicrobial agent .
  • Case Study on Antioxidant Potential : In vitro assays demonstrated that the compound significantly scavenged free radicals, indicating its capability to protect cells from oxidative damage. This activity was measured using DPPH (1,1-diphenyl-2-picrylhydrazyl) assays .

Scientific Research Applications

Synthesis and Derivatives

The synthesis of this compound involves several steps that typically include the use of starting materials such as thiophenes and naphthyridines. For example, a derivative known as ethyl 2-(3-cyano-6-(thiophen-2-yl)-4,4′-bipyridin -2-yloxy)acetate has been synthesized and evaluated for its biological activity against cancer cell lines .

Synthetic Pathway Example

  • Starting Materials : The synthesis often begins with thiophene derivatives and cyano compounds.
  • Reactions : Key reactions may include alkylation and acylation steps to introduce various functional groups.
  • Characterization : The final products are characterized using spectroscopic methods such as NMR and mass spectrometry.

Anticancer Potential

Recent studies have highlighted the anticancer properties of compounds related to ethyl 2-[[2-[...]]]. For instance:

  • In Vitro Studies : Compounds derived from similar structures have shown promising cytotoxic effects against breast cancer cell lines (MCF-7), with some derivatives exhibiting IC50 values lower than standard chemotherapeutic agents like doxorubicin .
  • Mechanism of Action : The mechanism by which these compounds exert their effects may involve the inhibition of specific signaling pathways or the induction of apoptosis in cancer cells.

Other Biological Activities

Research has also indicated potential applications in other areas such as:

  • Antimicrobial Activity : Some derivatives have demonstrated effectiveness against various bacterial strains.
  • Anti-inflammatory Effects : Certain compounds in this class may possess anti-inflammatory properties, contributing to their therapeutic potential.

Case Study 1: Anticancer Activity

In a study published in a peer-reviewed journal, researchers synthesized several derivatives based on the core structure of ethyl 2-[[2-[...]], evaluating their cytotoxicity against MCF-7 cells. The most effective compound demonstrated an IC50 value significantly lower than that of doxorubicin, indicating its potential as a lead candidate for further development in cancer therapy .

Case Study 2: Antimicrobial Properties

Another study explored the antimicrobial effects of related compounds against Gram-positive and Gram-negative bacteria. The results showed that certain derivatives inhibited bacterial growth effectively, suggesting their utility as new antimicrobial agents .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Tetrahydrobenzothiophene Moieties

  • Compound 6o (): Ethyl 2-((2-ethoxy-1-(4-hydroxyphenyl)-2-oxoethyl)amino)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate shares the tetrahydrobenzothiophene core and an ester group with the target compound. However, it lacks the 1,6-naphthyridine system and instead incorporates a 4-hydroxyphenyl substituent. The synthesis of 6o via a Petasis reaction (yield: 22%) highlights the utility of multicomponent reactions for such frameworks. The target compound’s greater complexity (e.g., fused naphthyridine-thiophene system) may necessitate more specialized synthetic routes .

Naphthyridine Derivatives

  • (±)-cis-Ethyl 2-sulfanylidenedecahydro-1,6-naphthyridine-6-carboxylate () :
    This compound features a fully saturated 1,6-naphthyridine ring and a sulfanylidene group. Compared to the target compound’s 7,8-dihydro-5H-1,6-naphthyridine system, the decahydro structure in ’s compound confers greater conformational rigidity. Crystallographic analysis (using SHELX software, ) revealed precise bond angles and torsional strain, suggesting similar methodologies could resolve the target compound’s stereochemistry .

Thiophene-Based Bioactive Compounds

  • Ethyl 2-(2-cyano-3-(substituted phenyl)acrylamido)-4,5-dimethylthiophene-3-carboxylates (): These derivatives, synthesized via Knoevenagel condensation (piperidine/acetic acid catalysis), share the cyano and ester groups with the target compound. Bioactivity studies revealed antioxidant and anti-inflammatory properties, attributed to electron-withdrawing substituents (e.g., -CN) enhancing radical scavenging. The target compound’s thiophene and cyano groups may similarly contribute to redox activity, though experimental validation is needed .

Comparative Data Table

Feature Target Compound Compound 6o () Naphthyridine Thiophene Derivatives
Core Structure 1,6-Naphthyridine + tetrahydrobenzothiophene Tetrahydrobenzo[b]thiophene Decahydro-1,6-naphthyridine Substituted thiophene
Key Functional Groups Cyano, ester, sulfanylacetyl Ester, hydroxyphenyl Ester, sulfanylidene Cyano, ester, substituted phenyl
Synthesis Method Hypothetical: Multi-step coupling/condensation Petasis reaction (22% yield) Crystallographic analysis Knoevenagel condensation (piperidine/AcOH)
Reported Bioactivity Not available Not reported Structural analysis only Antioxidant, anti-inflammatory
Analytical Tools Potential use of SHELX, ORTEP-3 () NMR, HRMS-ESI SHELX refinement () NMR, UV spectroscopy

Key Research Findings and Gaps

Synthetic Challenges: The target compound’s intricate structure likely requires advanced synthetic strategies, contrasting with the simpler Petasis or Knoevenagel methods used for analogues .

Bioactivity Potential: While cyano and thiophene groups in ’s derivatives show bioactivity, the target’s 1,6-naphthyridine system may confer unique target selectivity (e.g., kinase inhibition, given naphthyridines’ known roles in medicinal chemistry).

Structural Analysis : X-ray crystallography (via SHELX or WinGX, ) is critical for resolving stereochemical details, given the fused ring systems .

Preparation Methods

Photocyclization of Diarylated Thiophenes

A high-yielding approach involves iodine-promoted photocyclization of 4,5-diaryl-substituted thiophenes. For example, thiophene precursors bearing cyano and methyl substituents undergo photochemical cyclization under UV light in the presence of iodine, forming the fused naphthyridine ring. This method outperforms oxidative coupling with FeCl3 or Pd-catalyzed arylation, offering superior regioselectivity and yields.

Functionalization with Thiophen-2-yl and Cyano Groups

Preparation of the Tetrahydrobenzo[b]Thiophene Ester

The ethyl 4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate fragment is synthesized using palladium-catalyzed carbonylative cyclization.

Palladium-Catalyzed Carbonylative Cyclization

A mixture of methyl(2-(phenylethynyl)phenyl)sulfane, Pd catalyst (e.g., Pd(OAc)2), and KI in methanol under CO pressure (32 atm) and air (40 atm) at 80°C for 24 hours yields methyl benzo[b]thiophene-3-carboxylate. Ethyl esters are obtained by substituting methanol with ethanol or isopropanol. Typical yields range from 55% to 81%, depending on the alcohol and reaction time.

Table 1: Reaction Conditions for Benzo[b]Thiophene-3-Carboxylate Synthesis

SubstrateCatalystSolventCO Pressure (atm)Temperature (°C)Time (h)Yield (%)
1a Pd(OAc)2MeOH32802481
1b Pd(OAc)2EtOH32803668

Introduction of the Amino Group

Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate is prepared via cyanoacetylation of the corresponding amine intermediate. Knoevenagel condensation with 1-cyanoacetyl-3,5-dimethylpyrazole in toluene (with piperidine and acetic acid) forms the acrylamido derivative, which is subsequently reduced to the amine.

Assembly of the Sulfanylacetyl Amide Linker

The sulfanylacetyl bridge connects the naphthyridine and benzothiophene moieties through a two-step process.

Synthesis of Sulfanylacetyl Chloride

The naphthyridine-2-thiol intermediate reacts with bromoacetyl bromide in dichloromethane under basic conditions (e.g., triethylamine) to form 2-[(3-cyano-6-methyl-4-thiophen-2-yl-7,8-dihydro-5H-1,6-naphthyridin-2-yl)sulfanyl]acetyl bromide.

Amide Coupling

The acyl bromide is coupled with ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate using a coupling agent such as HOBt/EDCl in DMF. The reaction proceeds at room temperature for 12 hours, yielding the final product after purification by column chromatography.

Optimization Challenges and Solutions

Regioselectivity in Naphthyridine Formation

Photocyclization and Pd-mediated cross-couplings address regioselectivity issues. For example, iodine promotes selective cyclization over competing pathways, while Pd catalysts enhance coupling efficiency with heteroaryl boronic acids.

Purification of Hydrophobic Intermediates

Silica gel chromatography with hexane/ethyl acetate gradients (95:5 to 99.5:0.5) effectively isolates intermediates. Ionic liquids (e.g., BmimBF4) improve catalyst recycling in Pd-catalyzed reactions, reducing costs .

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